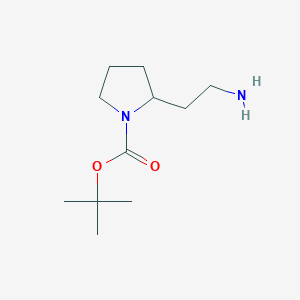
1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine
Overview
Description
1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with an aminomethyl group and two N,N-dimethyl groups
Mechanism of Action
Target of Action
The compound 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine, also known as Gabapentin, primarily targets the auxiliary α2δ-1 subunit of voltage-gated calcium channels . These subunits play a crucial role in the transmission of signals in neurons .
Mode of Action
Gabapentin interacts with its target, the α2δ-1 subunit, and decreases the activity of a subset of calcium channels . This interaction results in the reduction of the release of certain neurotransmitters, thereby altering the communication between neurons .
Biochemical Pathways
Gabapentin’s action on the α2δ-1 subunit affects the calcium ion flow into the neuron. This modulation of calcium channels leads to a decrease in the release of excitatory neurotransmitters. The exact biochemical pathways and their downstream effects are still under investigation .
Pharmacokinetics
Gabapentin exhibits several key pharmacokinetic properties:
- Bioavailability : It ranges from 27% to 60%, inversely proportional to the dose. A high-fat meal also increases bioavailability .
- Protein Binding : Less than 3% of Gabapentin is bound to plasma proteins .
- Metabolism : Gabapentin is not significantly metabolized .
- Elimination Half-life : The half-life of Gabapentin is about 5 to 7 hours .
- Excretion : Gabapentin is excreted by the kidneys .
These properties impact the drug’s bioavailability and its therapeutic and side effects.
Result of Action
The action of Gabapentin results in the reduction of pain-related responses in several models of neuropathic pain . It is commonly used for the treatment of neuropathic pain caused by conditions such as diabetic neuropathy and postherpetic neuralgia . It is also used as an anticonvulsant medication, primarily to treat partial seizures .
Action Environment
The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For instance, the presence of renal impairment may necessitate dose adjustments due to the drug’s renal excretion . Furthermore, the drug’s absorption can be influenced by the presence of food, as a high-fat meal increases its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component reaction involving formaldehyde, a primary or secondary amine, and a compound containing an acidic proton next to a carbonyl group . The reaction conditions typically include the use of an acidic catalyst and a solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A primary amine with a cyclohexane ring, used in the synthesis of pharmaceuticals and agrochemicals.
N,N-Dimethylcyclohexylamine: A tertiary amine with a cyclohexane ring, used as a catalyst and in organic synthesis.
1-(aminomethyl)cyclohexane: A compound similar to 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine but without the N,N-dimethyl groups.
Uniqueness
This compound is unique due to the presence of both the aminomethyl and N,N-dimethyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound with diverse applications in various fields .
Properties
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)9(8-10)6-4-3-5-7-9/h3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMAJBZHTKCAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961990 | |
| Record name | 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41806-09-1 | |
| Record name | 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)

![4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B112542.png)






